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Compound of Interest

2-(4-Chlorophenyl)-2-oxoacetic
Compound Name: d
aci

cat. No.: B1329893

This guide provides a detailed overview of the nuclear magnetic resonance (NMR) and infrared
(IR) spectroscopic data for the aromatic ketoacid, 2-(4-Chlorophenyl)-2-oxoacetic acid. The
information is intended for researchers, scientists, and professionals in the field of drug
development and chemical analysis.

Introduction

2-(4-Chlorophenyl)-2-oxoacetic acid, also known as 4-chlorophenylglyoxylic acid, is a
chemical compound of interest in various research and development sectors. Its structural
elucidation and characterization are fundamental for its application. This document compiles
and presents the available *H NMR, 3C NMR, and IR spectroscopy data, along with the
methodologies for their acquisition.

'H NMR Spectroscopy Data

The *H NMR spectrum of 2-(4-Chlorophenyl)-2-oxoacetic acid provides insights into the
proton environment of the molecule.
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Chemical Shift (8)

Multiplicity Number of Protons  Assignment

Ppm
Aromatic protons

8.32 Doublet (d) 2H ortho to the carbonyl
group

. Carboxylic acid proton

8.10 Broad Singlet (br s) 1H
(-COOH)
Aromatic protons

7.53 Doublet (d) 2H meta to the carbonyl

group

Solvent: CDCIz

3C NMR Spectroscopy Data

While specific experimental 13C NMR data for 2-(4-Chlorophenyl)-2-oxoacetic acid is not

readily available in the public domain, the expected chemical shifts can be predicted based on

the functional groups present and data from analogous compounds.

Chemical Shift (8) ppm (Predicted)

Carbon Atom Assignment

180 - 185 Carboxylic acid carbonyl carbon (-COOH)
190 - 200 Ketone carbonyl carbon (-C=0)

Aromatic carbon attached to the carbonyl group
135-145

(C-1)

Aromatic carbons ortho to the carbonyl group
130- 135

(C-2, C-6)

Aromatic carbons meta to the carbonyl group
128 - 130

(C-3,C-5)

Aromatic carbon attached to the chlorine atom
138 - 142

(C-4)
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IR Spectroscopy Data

The infrared spectrum of 2-(4-Chlorophenyl)-2-oxoacetic acid is characterized by the
vibrational frequencies of its functional groups. The following table outlines the expected
characteristic absorption bands.

Wavenumber (cm~?)

Functional Group Vibrational Mode
(Expected)
3500 - 2500 (broad) O-H Stretching (in carboxylic acid)
1720 - 1680 C=0 Stretching (in ketone)
1710 - 1680 C=0 Stretching (in carboxylic acid)
1600 - 1450 Cc=C Aromatic ring stretching
1320 - 1210 C-O Stretching (in carboxylic acid)
Aromatic out-of-plane bending
850 - 800 C-H )
(para-substituted)
800 - 600 C-Cl Stretching

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data
presented.

'H and **C NMR Spectroscopy

Sample Preparation: A sample of 2-(4-Chlorophenyl)-2-oxoacetic acid (typically 5-10 mg for
1H NMR and 20-50 mg for 13C NMR) is dissolved in approximately 0.5-0.7 mL of a deuterated
solvent (e.g., chloroform-d, CDCIs) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is
often added as an internal standard for chemical shift referencing (0 ppm).

Instrumentation and Data Acquisition: NMR spectra are recorded on a spectrometer operating
at a specific frequency for the respective nucleus (e.g., 400 MHz for *H, 100 MHz for 13C).
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e 1H NMR: A standard single-pulse experiment is typically performed. Key parameters include
a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5
seconds. A number of scans (e.g., 16 or 32) are averaged to improve the signal-to-noise
ratio.

e 13C NMR: A proton-decoupled pulse sequence is used to simplify the spectrum and enhance
the signal of carbon atoms. A larger number of scans (e.g., 1024 or more) is usually required
due to the low natural abundance of the 3C isotope.

IR Spectroscopy

Sample Preparation (KBr Pellet Method):

» A small amount of the solid sample (1-2 mg) is ground to a fine powder using an agate
mortar and pestle.

e Approximately 100-200 mg of dry potassium bromide (KBr) powder is added to the mortar.
o The sample and KBr are thoroughly mixed and ground together.

o The mixture is then transferred to a pellet press, and pressure is applied to form a thin,
transparent pellet.

Instrumentation and Data Acquisition: The KBr pellet is placed in the sample holder of a Fourier
Transform Infrared (FTIR) spectrometer. The spectrum is typically recorded over a range of
4000 to 400 cm~1. A background spectrum of the empty sample compartment is recorded first
and automatically subtracted from the sample spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of
a chemical compound like 2-(4-Chlorophenyl)-2-oxoacetic acid.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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